molecular formula C18H32N2O8 B13734835 2-Methylmalonoyl carnitine

2-Methylmalonoyl carnitine

Cat. No.: B13734835
M. Wt: 404.5 g/mol
InChI Key: QKHVLWROSZPHTE-UHFFFAOYSA-N
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Description

2-Methylmalonoyl carnitine is a derivative of carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The molecular formula of this compound is C11H19NO6, and it has a molecular weight of 261.272 . This compound is involved in various metabolic processes and has significant implications in both health and disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylmalonoyl carnitine typically involves the esterification of methylmalonic acid with carnitine. This reaction can be catalyzed by various reagents, including strong acids or enzymes. The reaction conditions often require controlled temperatures and pH to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the reaction and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylmalonoyl carnitine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-Methylmalonoyl carnitine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and other organic reactions.

    Biology: It plays a role in metabolic studies, particularly in understanding fatty acid transport and oxidation.

    Medicine: It is investigated for its potential therapeutic effects in metabolic disorders, such as methylmalonic acidemia.

    Industry: It is used in the production of dietary supplements and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Methylmalonoyl carnitine involves its role in the transport of fatty acids into the mitochondria. It forms esters with fatty acids, facilitating their movement across the mitochondrial membrane for β-oxidation. This process is crucial for energy production and metabolic regulation. The molecular targets include carnitine acyltransferases and translocases, which are involved in the transport and conversion of fatty acids .

Comparison with Similar Compounds

Similar Compounds

    Carnitine: The parent compound, essential for fatty acid transport.

    Acetylcarnitine: A derivative involved in acetyl group transport.

    Propionylcarnitine: Involved in the transport of propionyl groups.

Uniqueness

2-Methylmalonoyl carnitine is unique due to its specific role in the transport of methylmalonyl groups, which are intermediates in the metabolism of certain amino acids and fatty acids. This specificity makes it particularly important in the study of metabolic disorders related to methylmalonic acidemia .

Properties

Molecular Formula

C18H32N2O8

Molecular Weight

404.5 g/mol

IUPAC Name

3-[3-[1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-2-methyl-3-oxopropanoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C18H32N2O8/c1-12(17(25)27-13(8-15(21)22)10-19(2,3)4)18(26)28-14(9-16(23)24)11-20(5,6)7/h12-14H,8-11H2,1-7H3

InChI Key

QKHVLWROSZPHTE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

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